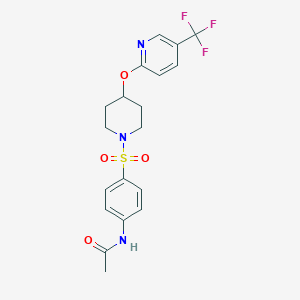![molecular formula C17H14ClN3O2S B2940187 [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate CAS No. 877827-58-2](/img/structure/B2940187.png)
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a thiazole derivative that exhibits potent biological activity and has been extensively studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate involves the inhibition of various signaling pathways and enzymes involved in cancer cell proliferation and inflammation. The compound has been shown to inhibit the activity of various kinases such as EGFR, HER2, and VEGFR, which are involved in cancer cell proliferation and angiogenesis. It also inhibits the activity of COX-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate exhibits various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. It also exhibits anti-inflammatory and anti-oxidant activity, which can help reduce inflammation and oxidative stress in various diseases.
实验室实验的优点和局限性
The advantages of using [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate in lab experiments include its potent biological activity, high purity, and yield. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.
未来方向
There are several future directions for the research on [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate. One direction is to investigate its potential applications in the treatment of other diseases such as diabetes and neurodegenerative diseases. Another direction is to optimize its synthesis method to improve its solubility and stability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
In conclusion, [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate is a promising compound with potent biological activity and potential applications in various fields such as medicinal chemistry and pharmacology. Its mechanism of action and physiological effects have been extensively studied, and future research is needed to identify its potential applications in the treatment of other diseases and optimize its synthesis method.
合成方法
The synthesis method of [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate involves the reaction of 2-(4-methylanilino)thiazole-4-carbaldehyde with 6-chloropyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction followed by cyclization to form the desired product. This synthesis method has been optimized to yield high purity and yield of the compound.
科学研究应用
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound exhibits potent anti-cancer activity and has been shown to inhibit the growth of various cancer cell lines. It also exhibits anti-inflammatory and anti-oxidant activity, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
[2-(4-methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-2-5-13(6-3-11)20-17-21-14(10-24-17)9-23-16(22)12-4-7-15(18)19-8-12/h2-8,10H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFATPLMMJLRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2940107.png)
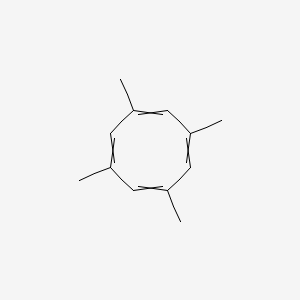
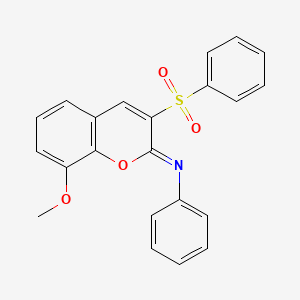
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2940111.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2940112.png)
![5-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2940113.png)
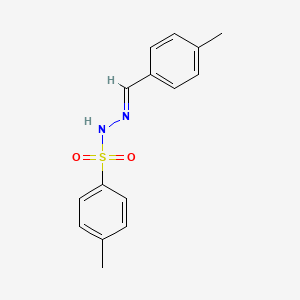


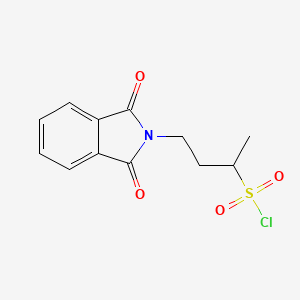
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940120.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)
